2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile
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Overview
Description
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile typically involves the reaction of 2-chloro-5-pyridin-4-ylpyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in the presence of a suitable solvent.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-trifluoromethyl-2-pyridinyl)acetonitrile: Similar structure but with a trifluoromethyl group instead of a pyridinyl group.
2-(3-Chloro-5-methyl-2-pyridinyl)acetonitrile: Similar structure but with a methyl group instead of a pyridinyl group.
Uniqueness
2-(2-Chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile is unique due to the presence of two pyridine rings, which can enhance its binding affinity and specificity for certain biological targets. This dual pyridine structure also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H8ClN3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(2-chloro-5-pyridin-4-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN3/c13-12-10(1-4-14)7-11(8-16-12)9-2-5-15-6-3-9/h2-3,5-8H,1H2 |
InChI Key |
AMJSQOFKWJFSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)CC#N |
Origin of Product |
United States |
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